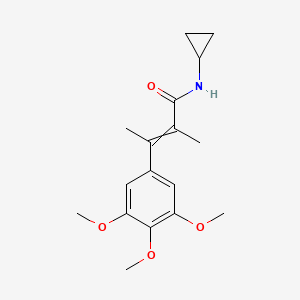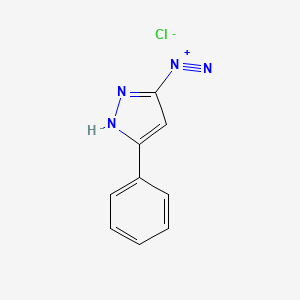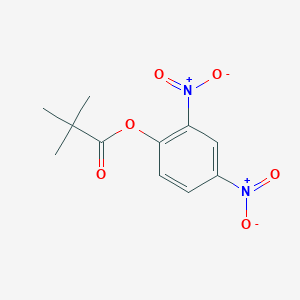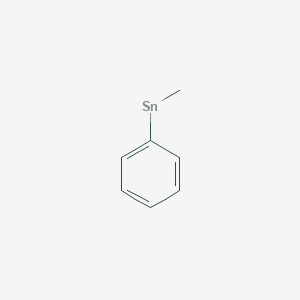![molecular formula C19H21N5O2 B14610962 2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) CAS No. 60160-77-2](/img/structure/B14610962.png)
2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is a complex organic compound featuring an imidazole ring, a diazenyl group, and ethan-1-ol moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) typically involves the coupling of 4,5-diphenyl imidazole with 4,4-diaminodiphenylmethane in a 1:2 molar ratio . The reaction is carried out under reflux conditions, often in the presence of a suitable solvent and catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the diazenyl group, potentially leading to the formation of amines.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine-containing compounds.
Applications De Recherche Scientifique
2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The diazenyl group may participate in redox reactions, altering the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole: A simpler imidazole compound with similar chemical properties.
2,4,5-Triphenylimidazole: Another imidazole derivative with distinct structural features.
1-(1H-imidazol-2-yl)ethan-1-ol: A related compound with an ethan-1-ol moiety.
Uniqueness
2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is unique due to its combination of an imidazole ring, diazenyl group, and ethan-1-ol moieties. This structural complexity provides it with a wide range of chemical and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60160-77-2 |
|---|---|
Formule moléculaire |
C19H21N5O2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-4-[[4-(1H-imidazol-2-yl)phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C19H21N5O2/c25-13-11-24(12-14-26)18-7-5-17(6-8-18)23-22-16-3-1-15(2-4-16)19-20-9-10-21-19/h1-10,25-26H,11-14H2,(H,20,21) |
Clé InChI |
WGRHXEHHXIOLRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=CN2)N=NC3=CC=C(C=C3)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)




![6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14610908.png)
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)





![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)
![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
